

D-Allose: A Technical Guide to Its Natural Abundance, Sources, and Analysis

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Compound of Interest		
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Abstract

D-Allose is a rare aldohexose sugar, a C-3 epimer of D-glucose, that is gaining significant attention for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and immunosuppressant properties. Its scarcity in nature presents a considerable challenge for research and development. This technical guide provides an in-depth overview of the known natural sources of D-Allose, its quantitative abundance, and the experimental methodologies for its extraction, analysis, and production. Furthermore, it elucidates the known signaling pathways in which D-Allose participates, offering a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Natural Abundance and Sources

D-Allose is found in very limited quantities in the natural world.[1] Its primary documented sources are specific plants, where it often exists as a glycoside, and trace amounts have also been detected in humans.[1][2][3]

Known Natural Sources

The identified natural sources of D-Allose are sparse. The most well-documented source is the African shrub Protea rubropilosa, where D-Allose is not present as a free monosaccharide but as a component of 6-O-cinnamyl and 6-O-benzoyl glycosides.[2][3] Other reported, though less



characterized, sources include the fresh-water alga Ochromas malhamensis and plants such as potato leaves and the chenille plant.[4] Extraction from these sources is often impractical due to extremely low yields.[4]

Quantitative Data on Natural Abundance

Quantitative data on the concentration of D-Allose in its natural sources is exceedingly limited in published literature. The primary challenge is its low abundance, which makes direct extraction and quantification difficult. The available information is therefore largely qualitative.

Source Organism	Tissue/Extract	Form of D- Allose	Reported Abundance/Yie Id	Citation(s)
Protea rubropilosa	Leaves	6-O-cinnamyl β- D-allopyranoside (Rubropilosin)	Not Quantified	[2][3]
Leaves	6-O-benzoyl β-D- allopyranoside (Pilorubrosin)	Not Quantified	[2][3]	
Ochromas malhamensis	Cell Extracts	Free monosaccharide (unknown configuration)	Not Quantified	[5]
Chenille Plant (Acalypha hispida)	Leaves	Not Specified	Impractical (<5% yield from extract)	[4]
Human	Umbilical Cord Blood Serum	Free monosaccharide	Trace amounts detected	[1]
Female Serum	Free monosaccharide	Trace amounts detected	[1]	

Biosynthetic and Chemo-enzymatic Sources



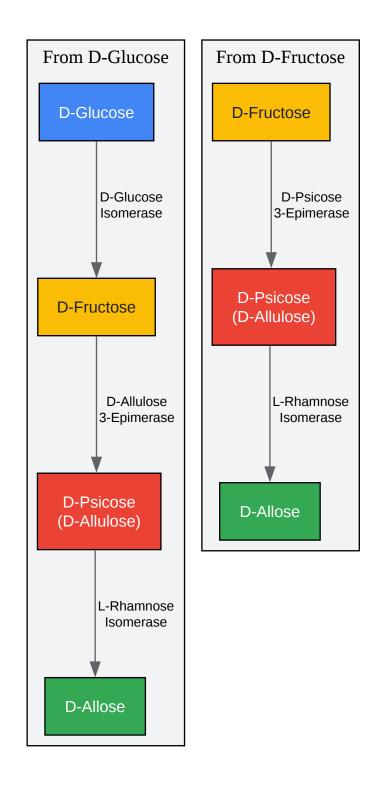
Given the rarity of D-Allose, enzymatic, and chemo-enzymatic synthesis methods are the primary sources for obtaining this sugar for research and industrial purposes. These methods offer scalable and controlled production.

Enzymatic Isomerization Pathways

The most common and efficient methods for D-Allose production involve the enzymatic isomerization of more abundant monosaccharides. These bioconversion processes are often referred to as the "Izumoring" strategy.

- From D-Psicose (D-Allulose): The direct isomerization of D-psicose to D-allose is a key production step. This reaction is catalyzed by enzymes such as L-rhamnose isomerase.[6]
- From D-Fructose: A two-step enzymatic cascade can be employed. First, D-fructose is converted to D-psicose by an epimerase, such as D-psicose 3-epimerase (DPEase). The resulting D-psicose is then isomerized to D-allose.[7]
- From D-Glucose: A multi-enzyme pathway can convert the abundant and inexpensive Dglucose into D-Allose. This involves:
 - Isomerization of D-glucose to D-fructose via D-glucose isomerase.
 - Epimerization of D-fructose to D-psicose via D-allulose 3-epimerase.
 - Isomerization of D-psicose to D-allose via L-rhamnose isomerase.





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Enzymatic production pathways for D-Allose.

Experimental Protocols



This section provides detailed methodologies for the extraction, quantification, and enzymatic production of D-Allose.

Protocol 1: Extraction and Quantification from Plant Tissue

This protocol is a representative method for the extraction and analysis of soluble sugars from plant tissues, adapted for D-Allose.

3.1.1 Materials

- Plant tissue (e.g., leaves), flash-frozen in liquid nitrogen
- Mortar and pestle
- 80% (v/v) Ethanol
- Deionized water
- Centrifuge and tubes
- Syringe filters (0.45 μm)
- HPLC system with a Refractive Index (RI) detector
- High-Performance Anion-Exchange Chromatography (HPAEC) column
- · D-Allose analytical standard

3.1.2 Extraction Procedure

- Homogenization: Grind ~100 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
- Solvent Extraction: Transfer the powder to a centrifuge tube and add 5 mL of 80% ethanol.
 Vortex vigorously for 1 minute.



- Incubation: Incubate the mixture in a water bath at 80°C for 60 minutes to extract soluble sugars. Vortex every 15 minutes.
- Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant, which contains the soluble sugars. For quantitative analysis, the extraction can be repeated on the pellet, and the supernatants pooled.
- Solvent Evaporation: Evaporate the ethanol from the supernatant using a rotary evaporator or a vacuum concentrator.
- Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of deionized water (e.g., 1 mL). Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

3.1.3 Quantification by HPLC-HPAEC

- Chromatographic System: HPLC equipped with a quaternary pump, autosampler, column oven, and a refractive index (RI) or pulsed amperometric detector (PAD).
- Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
- Mobile Phase: An aqueous sodium hydroxide (NaOH) solution, typically run as an isocratic elution (e.g., 20 mM NaOH). The exact concentration may require optimization.[8]
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30°C.
- Injection Volume: 10-20 μL.
- Standard Curve: Prepare a series of D-Allose standards of known concentrations (e.g., 0.1 to 5 mg/mL) in deionized water.
- Analysis: Inject the prepared standards and the plant extract sample. Identify the D-Allose peak in the sample chromatogram by comparing its retention time with that of the D-Allose



standard. Quantify the amount of D-Allose in the sample by integrating the peak area and interpolating the result against the standard curve.

Protocol 2: Enzymatic Production of D-Allose in a Packed Bed Reactor

This protocol describes the continuous production of D-Allose from D-psicose (D-allulose) using an immobilized enzyme in a packed bed reactor.[9][10]

3.2.1 Materials

- Commercial immobilized glucose isomerase (e.g., Sweetzyme IT), which exhibits activity on D-psicose.[9][10]
- Packed bed reactor column with temperature control.
- Peristaltic pump.
- D-psicose (D-allulose) substrate.
- 50 mM EPPS buffer (or similar), pH 8.0.

3.2.2 Reactor Setup and Operation

- Enzyme Packing: Pack the reactor column with the immobilized glucose isomerase. The bed volume will depend on the desired scale (e.g., 300 mL).[9]
- Substrate Preparation: Prepare a high-concentration solution of D-psicose (e.g., 500 g/L) in 50 mM EPPS buffer, adjusted to pH 8.0.[9]
- · Reaction Conditions:
 - Temperature: Maintain the reactor column temperature at 60°C.[9][10]
 - pH: 8.0.[9][10]
 - Flow Rate (Dilution Rate): Continuously feed the substrate solution into the reactor using a peristaltic pump at a determined optimal dilution rate (e.g., 0.24 h⁻¹).[9][10]



- Continuous Production: Operate the reactor continuously. The effluent flowing out of the reactor will contain a mixture of D-Allose, unreacted D-psicose, and any byproducts.
- Monitoring and Purification: Periodically sample the effluent and analyze the D-Allose concentration using the HPLC method described in Protocol 1. The product stream can be collected and subjected to downstream purification processes (e.g., chromatography) to isolate pure D-Allose.

3.2.3 Expected Yield Under optimized conditions (pH 8.0, 60°C, 500 g/L D-psicose, 0.24 h⁻¹ dilution rate), this system can produce approximately 150 g/L of D-Allose, representing a conversion yield of 30%.[9][10]

Signaling Pathways Involving D-Allose

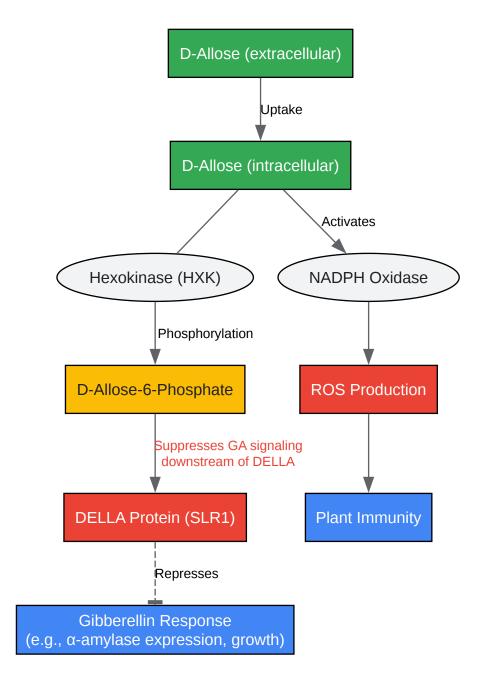
D-Allose is not merely an inert sugar but an active biological molecule that can modulate specific cellular signaling pathways in both plants and animals.

D-Allose in Plant Immunity and Growth Regulation

In plants like rice, D-Allose acts as a signaling molecule that inhibits growth and triggers immune responses. This pathway is dependent on its initial phosphorylation by hexokinase (HXK).

- Phosphorylation: Exogenously applied D-Allose enters the plant cell and is phosphorylated by Hexokinase (HXK) to form D-Allose-6-Phosphate.
- Gibberellin (GA) Signaling Suppression: D-Allose-6-Phosphate suppresses the gibberellin signaling pathway. This occurs downstream of the DELLA protein (named SLR1 in rice), a key repressor of GA responses. This suppression leads to growth inhibition and reduced expression of GA-responsive genes (e.g., α-amylase).[8]
- ROS Production: D-Allose can also activate plasma membrane-bound NADPH oxidase, leading to the production of Reactive Oxygen Species (ROS). This oxidative burst is a key component of the plant's defense response against pathogens.[11]





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D-Allose signaling in plant growth and immunity.

D-Allose in PANoptosis Regulation

Recent research suggests D-Allose may act as an inhibitor of PANoptosis, a coordinated inflammatory cell death pathway involving pyroptosis, apoptosis, and necroptosis. This action is mediated through its influence on the ZBP1 signaling complex.

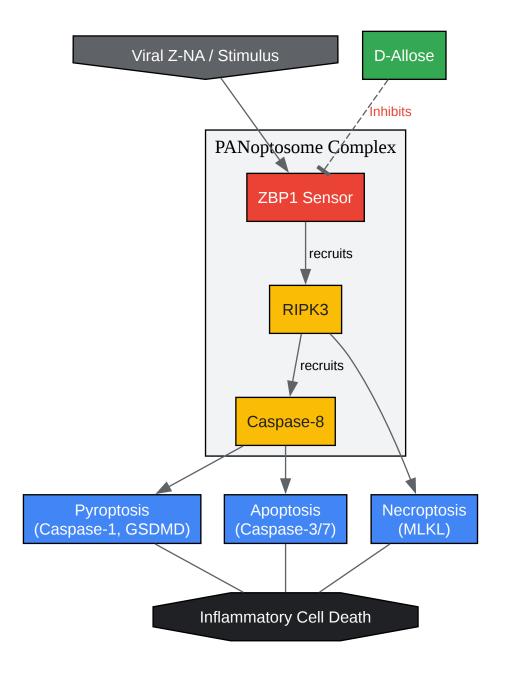
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- Initiation: In response to certain stimuli like viral nucleic acids, the sensor protein Z-DNA Binding Protein 1 (ZBP1) is activated.[9][12]
- PANoptosome Formation: ZBP1 interacts with RIPK3 (Receptor-Interacting Protein Kinase 3)
 via its RHIM domain. This recruits Caspase-8, forming a core complex known as the
 PANoptosome.[12]
- Pathway Activation: This complex then activates the downstream effectors of three distinct cell death pathways:
 - Pyroptosis: Activation of Caspase-1 and Gasdermin D (GSDMD).
 - Apoptosis: Activation of Caspase-3/7.
 - Necroptosis: Activation of MLKL (Mixed Lineage Kinase Domain-Like).[9][12]
- Inhibition by D-Allose: D-Allose has been shown to exert an anti-PANoptosis effect, though
 the precise mechanism is still under investigation. It is proposed to inhibit key components of
 this inflammatory cascade, potentially including ZBP1 or associated proteins like Galectin-3
 (Gal-3).





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Proposed role of D-Allose in inhibiting ZBP1-mediated PANoptosis.

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References

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- 1. DRY MASS ACCUMULATION AND CARBOHYDRATE ALLOCATION IN SUCCESSIVE GROWTH FLUSHES OF PROTEA CULTIVAR SYLVIA AND PROTEA CULTIVAR CARDINAL SHOOTS | International Society for Horticultural Science [ishs.org]
- 2. Metabolites of proteaceae. Part VIII. The occurrence of (+)-D-allose in nature: rubropilosin and pilorubrosin from Protea rubropilosa beard Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The occrrence of D-(+)-allose in nature Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Effects of D-allose on ATP production and cell viability in neonatal rat cardiomyocytes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of PANoptosis and relevant small-molecule compounds for fighting diseases
 PMC [pmc.ncbi.nlm.nih.gov]
- 6. PANoptosome signaling and therapeutic implications in infection: Central role for ZBP1 to activate inflammasome and PANoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in ZBP1-derived PANoptosis against viral infections PMC [pmc.ncbi.nlm.nih.gov]
- 10. The occurrence of D-(+)-allose in nature. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Tissue-specific concentrations of floral cyanogenic glycosides Mendeley Data [data.mendeley.com]
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